4-Npmgap

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

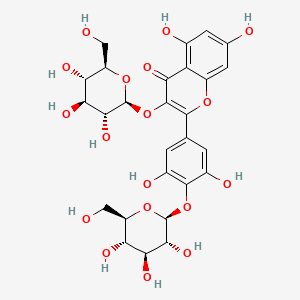

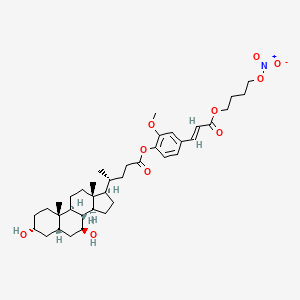

4-Npmgap is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is primarily used in the synthesis of various organic compounds and has been found to have numerous biochemical and physiological effects.

Mecanismo De Acción

The mechanism of action of 4-Npmgap involves the formation of a carbon-carbon bond between the 4-nitrophenylmagnesium bromide and the glycidyl phenyl ether. This reaction results in the formation of this compound. The compound is highly reactive due to the presence of the nitro group, which can undergo various chemical reactions.

Biochemical and Physiological Effects:

Studies have shown that this compound has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. Its ability to modulate the immune system has also been studied, and it has been found to have immunomodulatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Npmgap in laboratory experiments offers several advantages. It is a highly reactive reagent that can selectively react with certain functional groups, making it a valuable tool in organic synthesis. Additionally, the synthesis method is relatively simple and can be carried out in a standard laboratory setting. However, the use of this compound also has some limitations. The compound is highly reactive and can be unstable, which can make it challenging to handle. Additionally, the synthesis method requires the use of anhydrous ether, which can be hazardous if not handled properly.

Direcciones Futuras

The potential applications of 4-Npmgap in scientific research are vast. One area of future research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, the use of this compound in the synthesis of chiral compounds is an area of active research. The compound's immunomodulatory effects also present an opportunity for the development of new anti-inflammatory drugs. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Conclusion:

In conclusion, this compound is a valuable compound that has numerous applications in scientific research. Its unique properties and ability to selectively react with certain functional groups make it a valuable tool in organic synthesis. Additionally, its potential applications in the development of new drugs and treatments make it an area of active research. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Métodos De Síntesis

The synthesis of 4-Npmgap involves the reaction of 4-nitrophenylmagnesium bromide with glycidyl phenyl ether. The reaction is carried out in anhydrous ether under an inert atmosphere. The product obtained is then purified by column chromatography to obtain pure this compound. This synthesis method is widely used in the laboratory and has been optimized for high yield and purity.

Aplicaciones Científicas De Investigación

4-Npmgap has been extensively used in scientific research for the synthesis of various organic compounds. It is commonly used in the synthesis of epoxides, alcohols, and ketones. Additionally, this compound has been found to be an effective reagent in the synthesis of chiral compounds. Its ability to selectively react with certain functional groups has made it a valuable tool in organic synthesis.

Propiedades

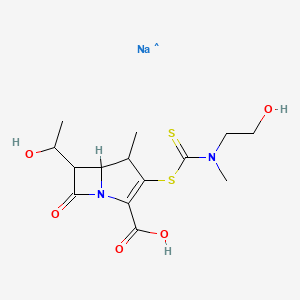

IUPAC Name |

sodium;(2R,3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-olate;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO8.C6H13O9P.Na/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h1-4,8-12,14-16H,5H2;2-10H,1H2,(H2,11,12,13);/q-1;;+1/t8-,9-,10+,11+,12+;2-,3+,4+,5-,6-;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYABRCYBMHRMN-WXEYOETGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)[O-].C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)[O-].C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NNaO17P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101455-35-0 |

Source

|

| Record name | 4-Nitrophenyl-alpha-mannopyranoside 6-(alpha-galactopyranosyl phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

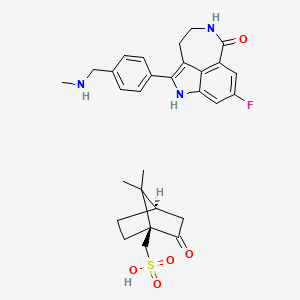

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

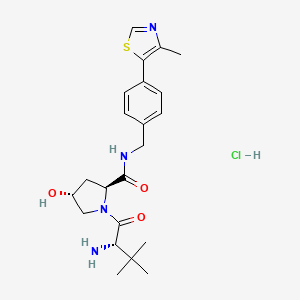

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)